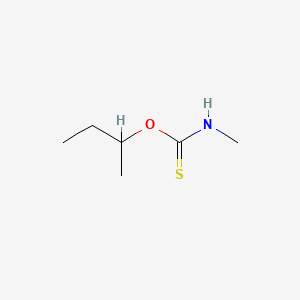

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthylthioate de méthylaminométhane-butane-2-yle, également connu sous le nom d'ester 1-méthylpropyle de l'acide méthylcarbamothioïque, est un composé chimique de formule moléculaire C₆H₁₃NOS et d'une masse molaire de 147,24 g/mol . Ce composé est caractérisé par sa structure unique, qui comprend un groupe butane-2-yle lié à une fraction de méthylaminométhanethioate.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du méthylthioate de méthylaminométhane-butane-2-yle implique généralement la réaction de la butane-2-amine avec de l'isothiocyanate de méthyle dans des conditions contrôlées. La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, et le mélange est agité à température ambiante pendant plusieurs heures pour assurer une réaction complète .

Méthodes de production industrielle

En milieu industriel, la production de méthylthioate de méthylaminométhane-butane-2-yle peut impliquer l'utilisation de réacteurs à grande échelle et de systèmes à écoulement continu pour optimiser le rendement et l'efficacité. Les conditions réactionnelles sont soigneusement contrôlées pour maintenir la température et la pression souhaitées, et le produit est purifié en utilisant des techniques telles que la distillation ou la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Le méthylthioate de méthylaminométhane-butane-2-yle subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Les réactions de réduction peuvent convertir le groupe thioate en un thiol ou un sulfure en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque ; généralement effectuée dans un solvant organique à température ambiante.

Réduction : Hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans l'éther anhydre ou le tétrahydrofurane.

Substitution : Nucléophiles tels que les amines ou les alcools ; les réactions sont conduites en présence d'une base comme l'hydroxyde de sodium.

Principaux produits formés

Oxydation : Sulfoxydes, sulfones

Réduction : Thiols, sulfures

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le méthylthioate de méthylaminométhane-butane-2-yle a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes et comme réactif en synthèse organique.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris son utilisation comme précurseur dans le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme composant dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du méthylthioate de méthylaminométhane-butane-2-yle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, modulant l'activité de ces cibles et influençant diverses voies biochimiques.

Mécanisme D'action

The mechanism of action of Butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Butane-2-amine : Partage le groupe butane-2-yle mais ne possède pas la fraction de méthylaminométhanethioate.

Isothiocyanate de méthyle : Contient le groupe isothiocyanate mais ne possède pas le groupe butane-2-yle.

Acide méthylcarbamothioïque : Contient le groupe acide carbamothioïque mais ne possède pas le groupe butane-2-yle.

Unicité

Le méthylthioate de méthylaminométhane-butane-2-yle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles .

Propriétés

Numéro CAS |

65573-11-7 |

|---|---|

Formule moléculaire |

C6H13NOS |

Poids moléculaire |

147.24 g/mol |

Nom IUPAC |

O-butan-2-yl N-methylcarbamothioate |

InChI |

InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |

Clé InChI |

VZSMOJOGXIVYNV-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)OC(=S)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)

![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)